2'-Trifluoroethyl-2-trifluoromethyl-1,3-benzodioxole-5-sulfonic acid potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Trifluoroethyl-2-trifluoromethyl-1,3-benzodioxole-5-sulfonic acid potassium salt is a complex organic compound characterized by its trifluoromethyl groups and sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2'-Trifluoroethyl-2-trifluoromethyl-1,3-benzodioxole-5-sulfonic acid potassium salt typically involves multiple steps, starting with the formation of the benzodioxole core. One common approach is the trifluoromethylation of a suitable precursor using reagents like hypervalent iodine compounds. The reaction conditions are usually mild to ensure high yields and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonic acid group can be further oxidized under specific conditions.
Reduction: : Reduction reactions may target the trifluoromethyl groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonic acid site.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or other oxidized derivatives.
Reduction: : Production of trifluoromethylated alcohols or amines.
Substitution: : Generation of various sulfonate esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile reagent for synthesizing other trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology
In biological research, it can be used as a probe to study enzyme activities or as a building block for bioactive molecules.
Medicine
The compound's potential medicinal applications include its use as a precursor for drug development, particularly in designing new therapeutic agents with enhanced stability and efficacy.
Industry
In the industrial sector, it can be employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2'-Trifluoroethyl-2-trifluoromethyl-1,3-benzodioxole-5-sulfonic acid potassium salt exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate
1-Trifluoromethyl-1,2-benziodoxol-3 (1H)-one
Trifluoromethylated benzodioxoles
Uniqueness
2'-Trifluoroethyl-2-trifluoromethyl-1,3-benzodioxole-5-sulfonic acid potassium salt stands out due to its unique combination of trifluoromethyl groups and sulfonic acid functionality, which imparts distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
potassium;2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole-5-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O5S.K/c11-9(12,13)4-8(10(14,15)16)20-6-2-1-5(22(17,18)19)3-7(6)21-8;/h1-3H,4H2,(H,17,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHNQSIZRHMMR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])OC(O2)(CC(F)(F)F)C(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6KO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.